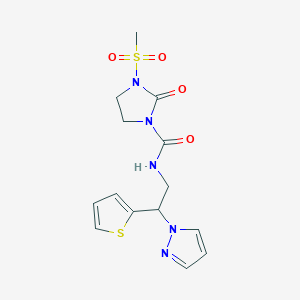
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17N5O4S2 and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, aiming to provide a comprehensive overview of its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of pyrazole and thiophene intermediates, followed by their coupling with imidazolidine derivatives. The synthetic route can be summarized as follows:
- Preparation of Pyrazole : Synthesized via the reaction of hydrazine with 1,3-dicarbonyl compounds.
- Preparation of Thiophene : Achieved through cyclization reactions involving 1,4-diketones and sulfur sources.
- Coupling Reaction : The final step involves coupling the prepared intermediates using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole and thiophene derivatives. The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Case Study : In a screening of new derivatives, several compounds exhibited significant activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas mirabilis. Notably, compounds derived from similar structural frameworks showed comparable or superior activity to standard antibiotics .
| Compound | Activity Against | MIC (μg/mL) |
|---|---|---|
| 10g | P. mirabilis | 62.5 |
| 10q | S. aureus | 31.25 |
| 10o | A. niger | 31.25 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of related compounds has been assessed using various assays, including ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Some derivatives showed promising results, indicating their ability to scavenge free radicals effectively .
The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cellular Uptake : Its structural features facilitate cellular uptake, enhancing its efficacy against target pathogens.
特性
IUPAC Name |
3-methylsulfonyl-2-oxo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-25(22,23)19-8-7-17(14(19)21)13(20)15-10-11(12-4-2-9-24-12)18-6-3-5-16-18/h2-6,9,11H,7-8,10H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCDFGBEXSBPDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














